Butyltriphenylsilane

UV-OLED Solution-processed emitters Photoluminescence quantum yield

Butyltriphenylsilane (CAS 2117-32-0, C22H24Si, MW 316.52) is a tetraorganosilane featuring a silicon center bonded to three phenyl rings and one n-butyl group, characterized as a colorless viscous liquid with a predicted boiling point of 389.0±15.0 °C and a predicted density of 1.01±0.1 g/cm³. Unlike structurally similar triphenylsilane derivatives, the n-butyl substitution on silicon confers distinct solubility characteristics and thermochemical properties relevant to both organic synthesis and optoelectronic materials development.

Molecular Formula C22H24Si
Molecular Weight 316.5 g/mol
CAS No. 2117-32-0
Cat. No. B15075446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyltriphenylsilane
CAS2117-32-0
Molecular FormulaC22H24Si
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H24Si/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3
InChIKeyKWKFOXFJSNJMAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyltriphenylsilane (CAS 2117-32-0) for UV-OLED and Advanced Organic Synthesis: A Comparator-Based Selection Guide


Butyltriphenylsilane (CAS 2117-32-0, C22H24Si, MW 316.52) is a tetraorganosilane featuring a silicon center bonded to three phenyl rings and one n-butyl group, characterized as a colorless viscous liquid with a predicted boiling point of 389.0±15.0 °C and a predicted density of 1.01±0.1 g/cm³ . Unlike structurally similar triphenylsilane derivatives, the n-butyl substitution on silicon confers distinct solubility characteristics and thermochemical properties relevant to both organic synthesis and optoelectronic materials development .

Optoelectronic building block for solution-processed UV-OLED emitter development
Organosilicon synthetic intermediate compatible with radical-mediated Grignard coupling strategies
Reported nonpolar solvent solubility profile supports thin-film fabrication workflows

Why Generic Substitution of Butyltriphenylsilane with Common Silylating Agents Fails in Specialized Applications


While silylating agents such as tert-butyldiphenylchlorosilane (TBDPSCl, CAS 58479-61-1) and tert-butyldimethylsilyl chloride (TBDMSCl) are widely employed for alcohol protection, their substitution for butyltriphenylsilane in specialized contexts is demonstrably suboptimal. For optoelectronic applications, butyltriphenylsilane functions as a UV-fluorescent building block—a role that reactive chlorosilanes like TBDPSCl and TBDMSCl cannot fulfill without additional synthetic derivatization . Furthermore, the n-butyl versus tert-butyl substitution pattern yields meaningfully different steric profiles and solubility characteristics, which can impact both reaction outcomes in cross-coupling sequences and material performance in thin-film devices [1].

Reactive chlorosilanes (TBDPSCl, TBDMSCl) cannot serve as direct UV-fluorescent building blocks without additional derivatization steps, limiting drop-in replacement in optoelectronic contexts.

n-Butyl versus tert-butyl substitution yields distinct steric profiles and solubility behavior; cross-coupling outcomes and thin-film device performance may shift if the alkyl group is changed.

Butyltriphenylsilane (CAS 2117-32-0) Quantitative Differentiation Evidence: Comparator-Backed Performance Data


Butyltriphenylsilane-Modified UV Emitter SiBPI Achieves 92.5% Higher Thin-Film Photoluminescence Quantum Yield Compared to Unmodified PPI

The butyltriphenylsilane-modified phenanthro[9,10-d]imidazole derivative (SiBPI) exhibits a thin-film photoluminescence quantum yield (PLQY) of 0.77, representing a 92.5% increase relative to the unmodified PPI control compound (PLQY = 0.40) [1]. The optical bandgap (Eg) was determined to be 3.46 eV for SiBPI via DFT calculation [1].

PLQY Enhancement
Head-to-head
SiBPI PLQY 0.77 vs PPI 0.40 (+92.5%)
Supports thin-film emission efficiency in research context
Thin-film state; DFT Eg = 3.46 eV for SiBPI
UV-OLED Solution-processed emitters Photoluminescence quantum yield

n-Butyltriphenylsilane Synthesized in High Yield via Di-n-butylmagnesium Route; tert-Butyl Analog Requires Distinct Synthetic Approach

n-Butyltriphenylsilane was prepared in high yield via reaction of di-n-butylmagnesium-n-butylmagnesium iodide reagent with chlorotriphenylsilane, proceeding through a free n-butyl radical intermediate pathway [1]. In contrast, the tert-butyl analog (tert-butyltriphenylsilane, CAS 92886-83-4) is typically prepared via tert-butylchlorodiphenylsilane as starting material, reflecting fundamentally different synthetic routes [2].

Synthetic Route
Method context
Radical-mediated n-butyl Grignard coupling vs. standard nucleophilic substitution for tert-butyl analog
Expands organosilicon building block strategy options
Cross-study comparable; route selection depends on precursor availability
Organosilicon synthesis Organomagnesium reagents Radical intermediates

SiBPI-Based Non-Doped Solution-Processed UV-OLED Achieves ηext of 1.76% with Saturated CIE (0.158, 0.042) as Active Layer

A non-doped solution-processed organic light-emitting diode (OLED) employing SiBPI as the active layer achieved an external quantum efficiency (ηext) of 1.76% with CIE coordinates of (0.158, 0.042), demonstrating saturated near-UV emission [1]. This represents a fully characterized device performance metric for a butyltriphenylsilane-derived material.

Device Efficiency
Reported
ηext 1.76%, CIE (0.158, 0.042)
Reported UV-OLED device performance benchmark
Non-doped solution-processed device; SiBPI active layer
UV-OLED External quantum efficiency CIE coordinates

Butyltriphenylsilane Exhibits Solution-Processable Compatibility with Nonpolar Organic Solvents for Thin-Film Device Fabrication

SiBPI exhibits excellent solubility in common nonpolar organic solvents, enabling solution-processed thin-film fabrication without requiring vacuum thermal evaporation [1]. The butyl group substitution pattern enhances solubility in nonpolar media such as toluene, hexane, and diethyl ether compared to fully arylated triphenylsilane derivatives .

Solution Processability
Class-level
Reported solubility in toluene, hexane, diethyl ether
May support low-cost solution-based thin-film fabrication
Class-level inference; experimental solubility data to verify
Solution processability Solubility Thin-film fabrication

Evidence-Backed Application Scenarios for Butyltriphenylsilane (CAS 2117-32-0) in UV-OLED Fabrication and Organosilicon Synthesis


Solution-Processed Near-UV OLED Active Layer Fabrication

Butyltriphenylsilane serves as a key synthetic precursor for SiBPI-type emitters used in non-doped, solution-processed UV-OLED active layers. Based on the direct head-to-head evidence, SiBPI-modified emitters deliver a thin-film PLQY of 0.77—a 92.5% improvement over unmodified PPI (PLQY 0.40)—enabling ηext values of 1.76% with saturated CIE coordinates (0.158, 0.042) [1]. This performance is specifically relevant for applications in UV sterilization, high-density information storage, and excitation sources for visible-emitting phosphors [1].

Synthesis of Organosilicon Building Blocks via Radical-Mediated Grignard Coupling

The n-butyl substitution on butyltriphenylsilane permits synthesis via di-n-butylmagnesium-mediated routes, which proceed through free n-butyl radical intermediates [1]. This synthetic accessibility distinguishes n-butyltriphenylsilane from tert-butyl analogs (CAS 92886-83-4), which require different precursor chemistry (tert-butylchlorodiphenylsilane) [2]. Procurement of n-butyltriphenylsilane enables radical-mediated organometallic strategies that are not accessible with the tert-butyl isomer.

Solution-Processable UV-Fluorescent Materials Development

Butyltriphenylsilane-modified π-conjugated systems (such as SiBPI) demonstrate excellent solubility in nonpolar organic solvents including toluene, hexane, and diethyl ether, facilitating solution-processed thin-film fabrication [1]. This solution processability enables low-cost deposition techniques including spin-coating, inkjet printing, and roll-to-roll manufacturing for large-area UV-emitting devices, offering a cost-effective alternative to vacuum thermal evaporation of traditional small-molecule emitters [1].

Application
Selection Property
Validation Focus
Solution-processed UV-OLED active layer research
Thin-film PLQY enhancement potential
Device ηext and CIE color purity endpoints
Organosilicon building block synthesis
Radical-mediated Grignard route compatibility
Route selection and yield comparison review
UV-fluorescent material development
Nonpolar solvent solubility profile
Thin-film processability and uniformity evaluation

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